molecular formula C20H22N2O4 B2725389 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-94-7

3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2725389
CAS No.: 942013-94-7
M. Wt: 354.406
InChI Key: LJJCDQSWRUPJSI-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound with a complex structure that includes a benzamide core, methoxy groups, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced through methylation reactions, while the piperidinyl moiety is incorporated via amide bond formation. Common reagents used in these reactions include methanol, piperidine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized benzamides.

Scientific Research Applications

3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and analgesic mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide
  • 3,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Uniqueness

Compared to similar compounds, 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide stands out due to its specific substitution pattern and the presence of the piperidinyl moiety

Properties

IUPAC Name

3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-10-14(11-18(13-17)26-2)20(24)21-15-6-5-7-16(12-15)22-9-4-3-8-19(22)23/h5-7,10-13H,3-4,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJCDQSWRUPJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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